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Compound Name: RH1115

cat. No.: 812380108

An In-depth Technical Guide on the Core Effects of RH1115 on LAMP1 Vesicle Properties

Introduction

RH1115 is a small molecule identified through high-content phenotypic screening as a
modulator of the autophagy-lysosome pathway.[1][2][3] This pathway is critical for cellular
homeostasis, particularly in postmitotic cells like neurons, and its dysfunction is implicated in a
variety of neurodegenerative diseases.[1][2] RH1115 has been shown to induce autophagic
flux and alter the positioning and properties of lysosomes.[1][3] Target identification studies
have revealed that RH1115 directly interacts with Lysosome-Associated Membrane Protein 1
(LAMP1) and Lamin A/C.[1][2][3][4][5][6] This guide focuses on the specific effects of RH1115
on LAMP1-positive vesicles, summarizing the key quantitative findings, experimental
methodologies, and associated cellular pathways.

RH1115's Direct Target: LAMP1

Validation experiments have confirmed a direct interaction between RH1115 and LAMP1, a
major glycoprotein resident on the membrane of late endosomes and lysosomes.[1][4] LAMP1
is integral to the biogenesis and maintenance of lysosomes, and its modulation by RH1115 is
central to the compound's observed effects on the autophagy-lysosome pathway.[1][4] The
interaction suggests that RH1115 may rescue dysfunctional LAMPL1 to restore cellular
degradation processes.[1][4]
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Caption: RH1115 directly binds to LAMP1, initiating downstream cellular effects.

Quantitative Effects of RH1115 on LAMP1 Vesicle
Properties

Treatment of human iPSC-derived neurons with RH1115 results in significant and measurable
changes to LAMP1-positive vesicles. These alterations point to a profound impact on lysosomal
biology and function. The key quantitative effects are summarized below.
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Parameter ) Fold Treatment
Observation . Reference
Measured Change/Value Conditions
Total LAMP1 Significant 15 uM RH1115
_ ~1.5-fold [1]
Protein Increase for 72h
LAMPL1 Vesicle Significant .
) Not specified 15 uM RH1115 [11[7]
Size Increase
LAMP1 Vesicle Significant N
) Not specified 15 uM RH1115 [11[7]
Intensity Increase
LAMP1 ) Significant N
] Increased Ratio Not specified [1][4]
Glycosylation Increase
) eGFP-LC3
Autophagic Flux N
Puncta ECso0 =46.2 pM Not specified [1][4]
(Proxy) .
Formation

Observed Phenotypic Changes in LAMP1 Vesicles

Increased LAMP1 Protein Levels, Vesicle Size, and
Intensity

Upon treatment with RH1115, neurons exhibit a notable increase in the overall levels of LAMP1
protein.[1] This biochemical change is accompanied by distinct morphological alterations
observed through high-resolution confocal microscopy. The LAMP1-positive vesicles become
larger and show increased fluorescence intensity, suggesting an accumulation of LAMP1 on
endolysosomal membranes.[1][4][7]

Altered Vesicle Distribution and Perinuclear Clustering

In untreated neurons, LAMP1 vesicles are typically distributed heterogeneously throughout the
cell body.[1][4] RH1115 treatment induces a significant redistribution, causing the LAMP1
vesicles to cluster in the perinuclear region of the soma.[1][4][7] This repositioning is thought to
be a result of enhanced retrograde movement of lysosomes, a process that facilitates the
fusion of autophagosomes with lysosomes and is indicative of induced autophagy.[1][4]
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Increased LAMP1 Glycosylation

Analysis of protein lysates from RH1115-treated neurons revealed a significant increase in the
ratio of glycosylated to non-glycosylated LAMP1.[1][4] While the precise functional
consequence of this change is still under investigation, it points to an effect on the post-
translational modification of LAMP1, which may influence its stability, trafficking, or function.[1]
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Caption: RH1115 binding to LAMP1 leads to multiple downstream effects.

Experimental Protocols

The characterization of RH1115's effects on LAMP1 vesicles involved several key
methodologies.

Target Identification using Biotin-RH1115 Pulldown
Assay

To identify the protein targets of RH1115, a biotin-tagged chemical probe (Biotin-RH1115) was
synthesized.[1][4][5]

Probe Incubation: Cell lysates were incubated with Biotin-RH1115 to allow for binding to
target proteins.

o Capture: Streptavidin-coated beads were used to capture the Biotin-RH1115-protein
complexes.

o Elution and Analysis: Bound proteins were eluted and subsequently identified using mass
spectrometry.

» Validation: A competition experiment was performed where excess, untagged RH1115 was
added to the lysate along with the biotinylated probe. A reduction in the pulldown of a specific
protein (like LAMP1) in the presence of the competitor confirms a direct and specific
interaction.[4]
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Caption: Workflow for identifying protein targets of RH1115.

Immunoblotting for LAMP1 Quantification

Western blotting was used to quantify changes in total LAMP1 protein levels.
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o Sample Preparation: DIV20-21 i¥Neurons were treated with 15 uM RH1115 or a DMSO
control for 72 hours.[1] Cells were then lysed to extract total protein.

o Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred
to a membrane.

e Antibody Incubation: The membrane was incubated with a primary antibody specific for
LAMP1, followed by a secondary antibody. A loading control, such as Tubulin, was also
probed to ensure equal protein loading.[1]

» Detection and Quantification: The signal from the antibodies was detected, and the band
intensity for LAMP1 was quantified and normalized to the loading control.

High-Resolution Confocal Microscopy for Vesicle
Analysis

This technique was used to visualize and quantify the morphological changes in LAMP1
vesicles.

Cell Culture and Treatment: i¥Neurons were treated with 15 uM RH1115 or DMSO.[1]

Immunofluorescence Staining: After treatment, cells were fixed, permeabilized, and stained
with a primary antibody against LAMP1 (green) and often a neuronal marker like Tau (red).[1]

Imaging: High-resolution confocal images were acquired.

Image Analysis: The images were analyzed to quantify the mean size and mean
fluorescence intensity of LAMP1-positive vesicles per neuron.[1] Typically, 20-25 neurons
were analyzed per treatment across multiple independent experiments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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